N,N-Dimethyl-4-(p-fluorophenyl)-3-cyclohexen-1-ylamine
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Overview
Description
N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclohexene ring substituted with a fluorophenyl group and a dimethylamine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and an appropriate catalyst such as aluminum chloride.
Attachment of the Dimethylamine Group:
Industrial Production Methods
Industrial production of N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4-Bromophenyl)-3-Cyclohexen-1-Amine: Similar structure but with a bromine atom instead of fluorine.
N,N-Dimethyl-4-(4-Chlorophenyl)-3-Cyclohexen-1-Amine: Similar structure but with a chlorine atom instead of fluorine.
N,N-Dimethyl-4-(4-Methylphenyl)-3-Cyclohexen-1-Amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
64011-54-7 |
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Molecular Formula |
C14H18FN |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N,N-dimethylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C14H18FN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-5,7-8,14H,6,9-10H2,1-2H3 |
InChI Key |
BETZBOKCSGUOPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(=CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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